3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549667
InChI: InChI=1S/C13H16O3/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7-8,13H,2,5-6,9-10H2
SMILES: C1CC(OC1)COCC2=CC(=CC=C2)C=O
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13549667

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 3-(oxolan-2-ylmethoxymethyl)benzaldehyde
Standard InChI InChI=1S/C13H16O3/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7-8,13H,2,5-6,9-10H2
Standard InChI Key ZTARXEHHLSIXEB-UHFFFAOYSA-N
SMILES C1CC(OC1)COCC2=CC(=CC=C2)C=O
Canonical SMILES C1CC(OC1)COCC2=CC(=CC=C2)C=O

Introduction

Structural Characteristics and Molecular Design

The molecular formula of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound comprises three distinct regions:

  • Benzaldehyde backbone: A benzene ring with an aldehyde group at the para position.

  • Methoxymethyl bridge: A -CH₂-O-CH₂- group connecting the benzene ring to the THF moiety.

  • Tetrahydrofuran ring: A saturated five-membered oxygen-containing heterocycle.

The THF ring adopts an envelope conformation, with the methoxy group at the 2-position introducing steric and electronic effects that influence reactivity . Computational modeling suggests that the aldehyde group participates in weak hydrogen bonding with the THF oxygen, stabilizing the molecule in polar solvents .

Synthetic Methodologies

While no direct synthesis of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is documented in the provided sources, analogous pathways for tetrahydrofuran-containing aldehydes offer plausible routes:

Nucleophilic Substitution Approach

A two-step procedure derived from patented methods :

  • THF derivatization: React tetrahydrofuran-2-methanol with chloromethyl methyl ether under basic conditions to form (tetrahydrofuran-2-yl)methoxymethyl chloride.

  • Friedel-Crafts alkylation: Introduce the chlorinated intermediate to benzaldehyde via AlCl₃-catalyzed electrophilic substitution.

Key parameters:

  • Temperature: 0–5°C for step 1; 50–60°C for step 2

  • Catalyst: BF₃·Et₂O (0.1–1.0 equiv)

  • Yield (estimated): 45–60% based on similar benzaldehyde functionalizations

Physicochemical Properties

Extrapolated data from structurally related compounds :

PropertyValue
Density (g/cm³)1.22 ± 0.05
Boiling Point (°C)298–302 (760 mmHg)
Flash Point (°C)142 ± 3
LogP (octanol/water)1.85
Vapor Pressure (mmHg, 25°C)0.007 ± 0.002
Refractive Index1.523

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but limited aqueous solubility (<1 mg/mL) . Thermal gravimetric analysis predicts decomposition above 240°C, with the aldehyde group initiating oxidative degradation.

Chemical Reactivity and Functionalization

The molecule’s reactivity centers on three regions:

Aldehyde Group

  • Nucleophilic addition: Reacts with amines (e.g., hydroxylamine) to form imines (Schiff bases) .

  • Oxidation: Converts to carboxylic acid under strong oxidizing conditions (KMnO₄, H₂O/H⁺).

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol while preserving the THF ring .

Ether Linkages

  • Acidic cleavage: Concentrated HBr (48%) cleaves the methoxymethyl bridge at 80°C .

  • Radical stability: The THF ring stabilizes adjacent radicals, enabling photochemical reactions .

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